2-(3,3-dimethyl-2-oxobutyl)-1H-isoindole-1,3(2H)-dione
Overview
Description
The compound “3,3-Dimethyl-2-oxobutyric acid” is a 2-oxo monocarboxylic acid that is 3,3-dimethylbutyric acid substituted by an oxo group at position 21. It is functionally related to a 3,3-dimethylbutyric acid1.
Synthesis Analysis
There is a paper titled “O‐Alkyl S‐3,3‐Dimethyl‐2‐oxobutyl Dithiocarbonates as Versatile Sulfur‐Transfer Agents in Radical C (sp3)H Functionalization” which discusses the synthesis of related compounds2. The paper mentions that boiling of the title compounds in ethereal solvents or cycloalkanes in the presence of a radical initiator leads to radical C (sp3) H functionalization2.
Molecular Structure Analysis
The molecular formula of “3,3-Dimethyl-2-oxobutyric acid” is C6H10O31. The InChI string is InChI=1S/C6H10O3/c1-6(2,3)4(7)5(8)9/h1-3H3,(H,8,9)1.
Physical And Chemical Properties Analysis
The molecular weight of “3,3-Dimethyl-2-oxobutyric acid” is 130.14 g/mol1. It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 31.
Scientific Research Applications
Chemical Structure and Interaction Analysis
Research has demonstrated the significance of isoindole-1,3(2H)-dione derivatives in chemical structure and interaction studies. For instance, studies involving compounds similar to "2-(3,3-dimethyl-2-oxobutyl)-1H-isoindole-1,3(2H)-dione" have revealed insights into their planarity, molecular interactions, and crystal structure. Weak C—H...O interactions and C—H...π interactions have been observed, contributing to the understanding of molecular packing and steric effects within crystals (Tariq et al., 2010). These findings are crucial for developing materials with desired physical properties and for understanding the molecular basis of their functions.
Synthesis of Novel Compounds
Isoindole-1,3(2H)-dione derivatives serve as key intermediates in the synthesis of various novel compounds. For example, the Biginelli synthesis of novel dihydropyrimidinone derivatives containing a phthalimide moiety demonstrates the versatility of these compounds in creating biologically active molecules (Bhat et al., 2020). Such synthetic methodologies expand the chemical space of potential therapeutic agents and materials with unique properties.
Biological Activities Exploration
Isoindole-1,3(2H)-dione derivatives have been explored for their biological activities, including antimicrobial and anticancer properties. Research on the synthesis and evaluation of these compounds' activities provides insights into their potential therapeutic applications. For instance, the synthesis of functionalized 5-(isoindole-1,3-dione)-pyrimidinones and their screening for anticonvulsant activities highlight the pharmaceutical relevance of these molecules (Sharma et al., 2016). Another study demonstrated the anticancer activity of isoindole-1,3(2H)-dione compounds, further emphasizing the importance of these derivatives in drug discovery (Tan et al., 2020).
Safety And Hazards
The safety and hazards of “2-(3,3-dimethyl-2-oxobutyl)-1H-isoindole-1,3(2H)-dione” are not available in the literature I found.
Future Directions
Future research could focus on the synthesis, characterization, and potential applications of “2-(3,3-dimethyl-2-oxobutyl)-1H-isoindole-1,3(2H)-dione”. Understanding its chemical properties and reactions could open up new avenues in various fields.
Please note that this information is based on the closest related compounds I could find, and may not fully apply to “2-(3,3-dimethyl-2-oxobutyl)-1H-isoindole-1,3(2H)-dione”.
properties
IUPAC Name |
2-(3,3-dimethyl-2-oxobutyl)isoindole-1,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3/c1-14(2,3)11(16)8-15-12(17)9-6-4-5-7-10(9)13(15)18/h4-7H,8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAFOAXRAJBJRMB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)CN1C(=O)C2=CC=CC=C2C1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60307865 | |
Record name | 2-(3,3-Dimethyl-2-oxobutyl)-1H-isoindole-1,3(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60307865 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,3-dimethyl-2-oxobutyl)-1H-isoindole-1,3(2H)-dione | |
CAS RN |
56658-35-6 | |
Record name | 56658-35-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=195965 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(3,3-Dimethyl-2-oxobutyl)-1H-isoindole-1,3(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60307865 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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